
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6,8-dimethoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
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Description
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6,8-dimethoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid is a useful research compound. Its molecular formula is C23H22O12 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound known as (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6,8-dimethoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article synthesizes the current understanding of its biological effects based on diverse scientific studies.
Chemical Structure and Properties
This compound can be classified as a flavonoid derivative due to its chromenone structure. Its molecular formula is C22H20O12, with a molecular weight of approximately 460.39 g/mol. The compound features multiple hydroxyl groups which are critical for its biological activity.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of flavonoids. The compound exhibits significant free radical scavenging capabilities. Research indicates that it can reduce oxidative stress markers in various cellular models, thus protecting against cellular damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages . This anti-inflammatory action is attributed to its ability to modulate signaling pathways involved in inflammation.
Anticancer Properties
Recent investigations have reported that this flavonoid derivative may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 . The compound's ability to inhibit angiogenesis further supports its potential as an anticancer agent.
Neuroprotective Effects
Emerging evidence suggests that the compound may offer neuroprotective benefits. Studies indicate that it can protect neuronal cells from apoptosis induced by neurotoxic agents, likely through its antioxidant mechanisms . This property positions it as a candidate for further research in neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .
- Animal Models : In rodent models of inflammation, administration of the compound significantly decreased levels of inflammatory markers and improved histopathological outcomes in tissues affected by oxidative stress .
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C23H22O12 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6,8-dimethoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H22O12/c1-31-18-13(25)12-10(24)8-11(9-6-4-3-5-7-9)33-17(12)20(32-2)21(18)35-23-16(28)14(26)15(27)19(34-23)22(29)30/h3-8,14-16,19,23,25-28H,1-2H3,(H,29,30)/t14-,15-,16+,19-,23-/m0/s1 |
InChI Key |
JKQWOXDMVLPQOM-NCMNBQGQSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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